molecular formula C21H20O5 B8563602 2,6-Bis(2,4-dihydroxybenzyl)-4-methylphenol

2,6-Bis(2,4-dihydroxybenzyl)-4-methylphenol

Cat. No. B8563602
M. Wt: 352.4 g/mol
InChI Key: BXXUUZSHXORWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(2,4-dihydroxybenzyl)-4-methylphenol is a useful research compound. Its molecular formula is C21H20O5 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Bis(2,4-dihydroxybenzyl)-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(2,4-dihydroxybenzyl)-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

4-[[3-[(2,4-dihydroxyphenyl)methyl]-2-hydroxy-5-methylphenyl]methyl]benzene-1,3-diol

InChI

InChI=1S/C21H20O5/c1-12-6-15(8-13-2-4-17(22)10-19(13)24)21(26)16(7-12)9-14-3-5-18(23)11-20(14)25/h2-7,10-11,22-26H,8-9H2,1H3

InChI Key

BXXUUZSHXORWRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CC2=C(C=C(C=C2)O)O)O)CC3=C(C=C(C=C3)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 5 L 3-necked flask equipped with a reflux condenser was added 2.1 L of methanol, 754 g of resorcinol, 215 g of 2,6-bis(hydroxymethyl)-p-cresol and 4.38 g of p-toluenesulfonic acid monohydrate. The solution was then heated to and kept at reflux for 20 hours. A distillation head was added to the flask and 1.1 L of methanol removed by distillation over a one hour period. The reaction mixture was then slowly added over a 30 minute period using an addition funnel into 20 L of de-mineralized water. The precipitate was slurried for one hour and then collected using a Buchner funnel. The crude product was added to 6 L de-mineralized water, heated to 85-87° C. and slurried for 20 minutes at this temperature. The suspension was vacuum filtered while at 85° C. and the filtrate allowed to cool to ambient temperature overnight. The filtrant was again extracted with 3.0 L of de-mineralized water for 20 minutes at 85° C., the mixture was vacuum filtered and cooled. The precipitates from the filtrates were collected on a Buchner and vacuum oven dried at 100° C. A combined yield of 158 g was obtained having a purity of about 91 % as determined by HPLC analysis.
Quantity
1.1 L
Type
reactant
Reaction Step One
Quantity
754 g
Type
reactant
Reaction Step Two
Quantity
215 g
Type
reactant
Reaction Step Two
Quantity
4.38 g
Type
reactant
Reaction Step Two
Quantity
2.1 L
Type
reactant
Reaction Step Two

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